![molecular formula C20H25N3O3 B4995991 N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline, commonly known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPA is a nitroaniline derivative that is synthesized through a multistep process. In
科学研究应用
MPPA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. MPPA has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of MPPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPPA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
MPPA has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. MPPA has also been found to reduce inflammation and pain in animal models of arthritis. Additionally, MPPA has been found to exhibit fluorescent properties, which make it a potentially useful tool for imaging studies.
实验室实验的优点和局限性
One of the main advantages of MPPA is its versatility in scientific research applications. It has been shown to exhibit a wide range of activities, which make it a potentially useful tool for various fields of study. However, one of the limitations of MPPA is its potential toxicity. Studies have shown that MPPA can cause liver damage and other adverse effects in animal models. Therefore, caution should be taken when using MPPA in lab experiments.
未来方向
There are several future directions for the study of MPPA. One area of research is the development of new synthetic methods for MPPA, which could lead to more efficient and cost-effective production. Another area of research is the study of MPPA's potential applications in the field of imaging, particularly for the detection of metal ions. Additionally, further studies are needed to determine the safety and efficacy of MPPA in animal models and humans, which could lead to the development of new therapeutic agents.
合成方法
The synthesis of MPPA involves a multistep process that includes the reaction of 2-nitro-5-chloroaniline with 2-methylphenol in the presence of sodium hydride to form 2-nitro-5-(2-methylphenoxy)aniline. This intermediate is then reacted with 2-chloroethyl ethyl ether to form N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-aniline. Finally, this intermediate is reacted with piperidine to form MPPA.
属性
IUPAC Name |
N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-piperidin-1-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-16-7-3-4-8-20(16)26-14-11-21-18-15-17(9-10-19(18)23(24)25)22-12-5-2-6-13-22/h3-4,7-10,15,21H,2,5-6,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTRBHLFGDIXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCNC2=C(C=CC(=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

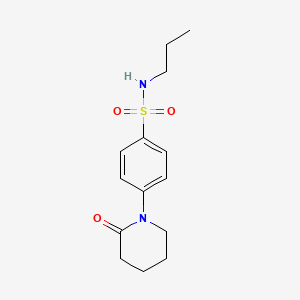
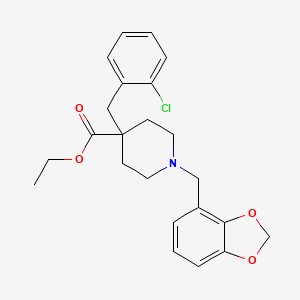
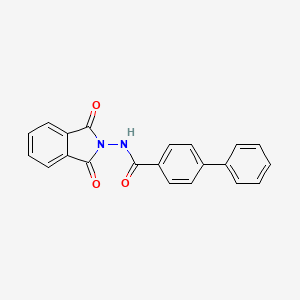
![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4995930.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![1-benzyl-5-[(3,4-dimethoxybenzyl)thio]-1H-tetrazole](/img/structure/B4995956.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)
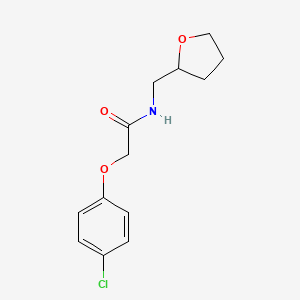
amino]benzamide](/img/structure/B4995981.png)
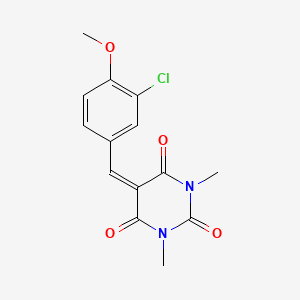
![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)